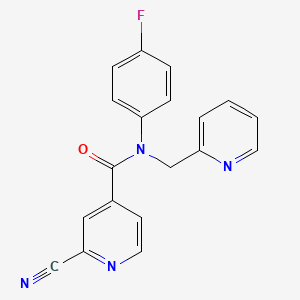

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Description

Propriétés

IUPAC Name |

2-cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O/c20-15-4-6-18(7-5-15)24(13-16-3-1-2-9-22-16)19(25)14-8-10-23-17(11-14)12-21/h1-11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJWPUOWVUJJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group, a fluorophenyl moiety, and a pyridine ring, which contribute to its unique pharmacological properties. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, the cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may modulate enzyme activities and receptor functions, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including HeLa and A375 cells. The IC50 values for these activities are critical for evaluating their efficacy in cancer treatment.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.

Anticancer Studies

A study conducted on the effects of this compound on cancer cell lines revealed significant antiproliferative effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.6 | Induction of apoptosis via caspase activation |

| A375 | 3.8 | Inhibition of cell cycle progression |

These findings suggest that the compound may induce cell death through apoptosis pathways.

Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

The results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs vary in substituents, impacting properties such as melting points, molecular weight, and solubility. Key examples include:

Table 1: Physicochemical Comparison

Key Observations :

- The target compound’s molecular weight (~370) is comparable to compound 20 in but lower than bulkier analogs like those in .

- Melting points for fluorophenyl-containing compounds (e.g., 265.9°C for compound 20) suggest moderate thermal stability, likely influenced by hydrogen bonding and aromatic stacking .

Key Observations :

- Fluorine substitution (e.g., compound 19) shows moderate enzyme inhibitory activity, though halogen size (F, Cl, Br, I) has minimal impact on potency in this context .

- Chromenyl acrylamides (e.g., 4l) demonstrate strong antibacterial effects, likely due to the electron-rich chromene core enhancing membrane penetration .

- The target compound’s pyridinylmethyl group may improve bioavailability compared to sulfamoylphenyl (compound 20) or chromenyl (compound 4l) analogs .

Structural and Electronic Influences

- Dual N-Substituents: The combination of 4-fluorophenyl and pyridin-2-ylmethyl groups could create a steric and electronic profile distinct from mono-substituted analogs (e.g., compound 20), possibly altering target binding .

- Pyridine vs. Chromene Cores : Chromenyl derivatives () exhibit strong antibacterial activity, while pyridine-based compounds () are explored for anticancer applications. The target compound’s pyridine core may favor interactions with kinase or enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.